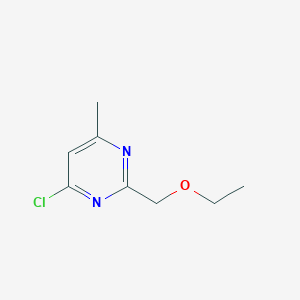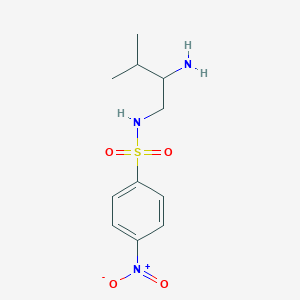
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker. It is used for the treatment of hypertension and angina pectoris. Cilnidipine has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension.
Mecanismo De Acción
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks both L-type and N-type calcium channels. L-type calcium channels are responsible for the contraction of smooth muscle cells in the blood vessels, while N-type calcium channels are responsible for the release of neurotransmitters such as norepinephrine. By blocking both types of calcium channels, cilnidipine reduces the contraction of smooth muscle cells and the release of neurotransmitters, resulting in a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to have several biochemical and physiological effects. It reduces the contractility of vascular smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide also reduces the release of neurotransmitters such as norepinephrine, resulting in a reduction in sympathetic nervous system activity. Additionally, cilnidipine has been found to have antioxidant properties, reducing oxidative stress in the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action compared to other calcium channel blockers, making it a promising drug for the treatment of hypertension. It has also been extensively studied, with a large body of research supporting its efficacy and safety. However, there are also limitations to using cilnidipine in lab experiments. It may have off-target effects that could complicate the interpretation of results. Additionally, the synthesis of cilnidipine is complex and may be difficult to reproduce in a lab setting.
Direcciones Futuras
There are several future directions for research on cilnidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure. Another area of interest is its potential use in combination with other drugs for the treatment of hypertension. Additionally, there is a need for further research on the long-term safety and efficacy of cilnidipine.
Métodos De Síntesis
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is synthesized by reacting 2-chloro-5-nitrobenzoic acid with 3-methoxypropionitrile to form 2-chloro-5-nitrobenzyl 3-methoxypropionate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with methyl acetoacetate to form 2-chloro-5-(methylamino)benzyl 3-methoxypropionate. The final step involves cyclization of the compound using sodium methoxide to form cilnidipine.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential use in the treatment of hypertension. It has been found to have a unique mechanism of action, blocking both L-type and N-type calcium channels. This makes it more effective in reducing blood pressure compared to other calcium channel blockers. N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has also been studied for its potential use in the treatment of other cardiovascular diseases such as angina pectoris and heart failure.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOMYRSLEJUTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)

![2-(4-Chlorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2911653.png)
![ethyl 4-(3-isobutyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2911654.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)





![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)
